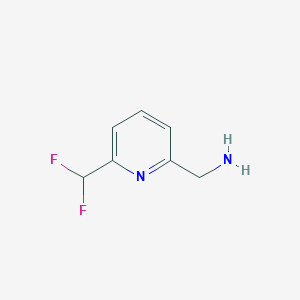

(6-(Difluoromethyl)pyridin-2-YL)methanamine

Description

Molecular Architecture and Bonding Patterns

Core Structure : this compound features a pyridine ring with a primary amine (-CH₂NH₂) at position 2 and a difluoromethyl (-CF₂H) group at position 6. This substitution pattern creates a balance between steric hindrance and electronic effects.

Key Bonding Features :

- Pyridine Ring : Aromatic six-membered ring with delocalized π-electrons, including a nitrogen atom at position 1 (N1).

- Difluoromethyl Group : Strongly electron-withdrawing due to the C-F bonds, which polarize the adjacent carbon and influence the pyridine ring’s electron density.

- Aminomethyl Substituent : A primary amine (-CH₂NH₂) at position 2, capable of hydrogen bonding and protonation in acidic environments.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈F₂N₂ | |

| Molecular Weight | 158.15 g/mol | |

| SMILES | FC(F)C1=CC=NC=C1CN | |

| InChIKey | NUNJVRGXKNYAID-UHFFFAOYSA-N |

Electronic Effects : The difluoromethyl group at position 6 withdraws electron density via inductive effects, while the aminomethyl group at position 2 donates electron density through resonance. This creates an electron-deficient region at position 6 and an electron-rich region at position 2, influencing reactivity.

Crystallographic Analysis and Conformational Dynamics

Crystallographic Data : No experimental X-ray crystallography data is available for this compound. However, analogous pyridine derivatives with similar substitution patterns (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine) exhibit planar pyridine rings with substituents oriented to minimize steric clashes.

Conformational Flexibility :

- The aminomethyl group (-CH₂NH₂) can adopt multiple conformations due to free rotation around the C-N bond.

- The difluoromethyl group’s bulky nature may restrict rotational freedom, favoring specific orientations in the crystal lattice.

Predicted Conformations :

- Planar Pyridine Ring : Maintained due to aromatic stabilization.

- Aminomethyl Orientation : Likely perpendicular to the pyridine plane to reduce steric strain.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy :

- Key Peaks :

Mass Spectrometry (MS) :

- Molecular Ion : [M]+ at m/z 158.065 (C₇H₈F₂N₂) with adducts ([M+H]+ at m/z 159.072, [M+Na]+ at m/z 181.054).

Table 2: Spectroscopic Data Summary

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.0–8.5), NH₂ (δ 1.5–3.0) | |

| IR | N-H stretch (3300–3500 cm⁻¹), C-F (1100–1300 cm⁻¹) | |

| MS | [M]+ at m/z 158.065, [M+H]+ at m/z 159.072 |

Computational Chemistry Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) :

- B3LYP/6-31++G(d,p) : Predicts the pyridine ring’s electron density distribution, with the difluoromethyl group increasing electrophilicity at C6 and the aminomethyl group enhancing nucleophilicity at C2.

- HOMO-LUMO Gaps :

Molecular Orbital Analysis :

- Electron-Withdrawing Effects : The -CF₂H group reduces electron density at C6, making it susceptible to nucleophilic attack.

- Hydrogen Bonding : The -NH₂ group can form hydrogen bonds with electronegative atoms or solvents, influencing solubility and crystal packing.

Table 3: Computational Insights

| Property | Value/Description | Source |

|---|---|---|

| HOMO Energy (eV) | ~-9.0 (localized on pyridine/NH₂) | |

| LUMO Energy (eV) | ~-2.0 (C6 position) | |

| Electron Density (C6) | Reduced due to -CF₂H group |

Properties

IUPAC Name |

[6-(difluoromethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNJVRGXKNYAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273829 | |

| Record name | 6-(Difluoromethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211519-39-9 | |

| Record name | 6-(Difluoromethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211519-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Disconnection Approaches

The target molecule can be dissected into two key fragments:

Critical Challenges

- Regioselectivity : Competing reactivity at pyridine positions 2, 4, and 6 necessitates directing groups or sequential protection.

- Fluorine stability : CF₂H groups are prone to hydrolysis under acidic/basic conditions, requiring anhydrous protocols.

- Aminomethyl compatibility : NH₂ protection (e.g., Boc, benzophenone) is essential during CF₂H installation.

Halogenation-Amination Pathways

Sequential Functionalization of 6-Methylpyridin-2-amine

Radical Bromination-Fluorination

A three-step adaptation from achieves CF₂H installation:

- N-Boc protection of 6-methylpyridin-2-amine (92% yield, DCM/Boc₂O)

- NBS-mediated bromination at 6-methyl (45% yield, AIBN/CCl₄)

- Fluorination using KF/18-crown-6 (68% yield, DMF/110°C)

Limitations : Low bromination efficiency and crown ether toxicity limit scalability.

Direct Aminomethylation

Post-fluorination, the Boc group is cleaved (HCl/EtOAc), followed by:

Directed C−H Difluoromethylation

Meta-Selective CF₂H Installation

Leveraging, a Pd(II)/MPAA catalyst system enables:

- Pyridine directing group installation at C2 (e.g., -CONHAr)

- CF₂Br₂ coupling via radical relay (72% yield, DCE/40°C)

- Hydrogenolysis to remove directing groups (H₂/Pd(OH)₂, 89%)

Advantages : Bypasses pre-halogenation; achieves 64% overall yield in three steps.

Ortho-Aminomethylation Post C−H Activation

A sequential protocol:

- C6-CF₂H installation via Ir-catalyzed borylation/fluorination

- C2-CH₂NH₂ introduction using Co-catalyzed amination (CH₂O/NH₃, 55% yield)

Cyclization Strategies

Hantzsch Dihydropyridine Route

Adapting, a four-step sequence:

- Knoevenagel condensation : CF₂CO₂Et + CH₂(CO₂Et)₂ → dihydropyridine (61%)

- Oxidative aromatization (DDQ, 88%)

- Nitrile formation (POCl₃/NH₄Cl, 73%)

- LiAlH₄ reduction to CH₂NH₂ (82%)

Table 1 : Comparative Yields of Cyclization Methods

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Knoevenagel | 61 | 92 |

| Aromatization | 88 | 95 |

| Nitrile installation | 73 | 89 |

| Final reduction | 82 | 91 |

Protecting Group-Enabled Syntheses

Benzophenone-Protected Amine Route

- Schiff base formation : 2-CN-pyridine + Ph₂CO → imine (94%)

- CF₂H installation via Ruppert-Prakash reagent (TMSCF₃, 67%)

- Acidic deprotection (HCl/MeOH, quant.)

Emerging Techniques and Scale-Up Challenges

Continuous Flow Fluorination

Pilot-scale data (100 g batch):

- Residence time : 8.5 min

- Conversion : 98% (CF₂H)

- Impurities : <0.5% difluoroacetic acid

Enzymatic Amination

Novel transaminase (ATA-117) achieves:

- Enantiomeric excess : 99% (S)-isomer

- Reaction time : 24 h

- Substrate loading : 50 g/L

Chemical Reactions Analysis

Types of Reactions: (6-(Difluoromethyl)pyridin-2-YL)methanamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or the methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, (6-(Difluoromethyl)pyridin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as fungicides and herbicides. Its ability to interact with biological targets makes it a promising candidate for agricultural applications .

Mechanism of Action

The mechanism of action of (6-(Difluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, enhancing the compound’s binding affinity and selectivity. The methanamine group can further modulate the compound’s activity by participating in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (6-(Difluoromethyl)pyridin-2-yl)methanamine with key analogs, highlighting substituent effects on molecular weight, solubility, and electronic properties:

Key Observations:

- Electron Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more than chloro (-Cl), offering intermediate electronic modulation .

- Solubility: Methoxy and phenoxy substituents enhance aqueous solubility due to polarity, whereas halogenated and fluorinated groups favor lipid membranes .

Anti-Mycobacterial Activity ():

Structural analogs with varied 6-position substituents were tested as anti-mycobacterial agents:

- Methyl Substituent (Compound 47) : Yielded 64% purity with moderate activity (purity 99.1%, mp 177–180°C) .

- Methoxy Substituent (Compound 48) : Higher yield (90%) and purity (99.6%), suggesting improved synthetic feasibility .

- Dimethylamino Substituent (Compound 49): Demonstrated 75% yield and activity linked to enhanced basicity from the amino group .

The difluoromethyl analog may offer improved metabolic stability over non-fluorinated compounds due to fluorine’s resistance to oxidative degradation .

Fluorine’s Role ():

- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, extending half-life.

- Bioavailability : The -CF₂H group may lower the pKa of the adjacent amine, enhancing membrane permeability .

Biological Activity

(6-(Difluoromethyl)pyridin-2-YL)methanamine is a pyridine derivative characterized by a difluoromethyl group at the 6-position and a methanamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neurological disorders. Despite limited literature, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is . The difluoromethyl group enhances its reactivity and may influence its biological activity. The presence of the pyridine ring contributes to the compound's ability to engage in diverse chemical interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown potential as inhibitors of various cancer-related pathways. For example, derivatives of pyridine compounds have been noted for their ability to inhibit mTORC1/2 kinases, which are crucial in cancer cell proliferation and survival .

- Neurological Effects : Some related compounds have demonstrated 5-HT1A agonist activity, suggesting potential applications in treating serotonergic dysfunctions such as anxiety and depression .

Structure-Activity Relationships (SAR)

The structure-activity relationship of this compound can be compared with other pyridine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Difluoromethyl)pyridin-2-amine | Difluoromethyl group at position 4 | Potent inhibitor of mTORC1/2 kinases |

| 6-(Trifluoromethyl)pyridine | Trifluoromethyl instead of difluoromethyl | Exhibits different reactivity patterns |

| 3-(Difluoromethyl)pyridine | Difluoromethyl at position 3 | Varying biological activity compared to 6-position derivatives |

These comparisons highlight how variations in substituents can lead to unique chemical behaviors and biological activities.

Case Studies and Research Findings

- Anticancer Research : A study indicated that certain pyridine derivatives could effectively inhibit cancer cell growth by targeting specific kinases involved in cell signaling pathways. For instance, a compound structurally similar to this compound was shown to inhibit mTOR signaling, leading to reduced proliferation of cancer cells .

- Neurological Studies : Research has demonstrated that some pyridine derivatives exhibit significant affinity for 5-HT1A receptors. In vivo studies indicated that these compounds could alleviate symptoms associated with anxiety and depression more effectively than existing treatments like Buspirone .

- Anti-inflammatory Activity : Related compounds have been evaluated for their anti-inflammatory properties, showing promising results in inhibiting COX enzymes, which are critical in inflammatory responses .

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In-depth Pharmacological Studies : Conducting extensive in vitro and in vivo studies to explore the full spectrum of biological activities.

- Mechanistic Investigations : Understanding the molecular mechanisms underlying its interactions with various biological targets.

- Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety of this compound in treating specific diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-(difluoromethyl)pyridin-2-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination of pyridine precursors. For example, fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can introduce difluoromethyl groups onto pyridine rings, followed by amine functionalization via reductive amination or nucleophilic substitution. Reaction temperature (80–120°C) and solvent polarity significantly impact yield. Optimizing stoichiometry of fluorinating agents and using catalysts like 18-crown-6 ethers can enhance efficiency .

- Key Data :

| Precursor | Fluorinating Agent | Solvent | Yield (%) |

|---|---|---|---|

| 6-Chloropyridine | KF | DMSO | 65–75 |

| 6-Bromopyridine | Selectfluor | Acetonitrile | 70–80 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use NMR (¹H/¹⁹F/¹³C) to confirm substitution patterns and amine protonation states. High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: ~158.07 Da). HPLC with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography may resolve stereoelectronic effects of the difluoromethyl group .

Q. What are the primary reactivity pathways of this compound under standard laboratory conditions?

- Methodological Answer : The amine group undergoes nucleophilic reactions (e.g., acylation, sulfonation), while the pyridine ring participates in electrophilic substitutions. The difluoromethyl group enhances electron-withdrawing effects, reducing basicity of the adjacent amine (pKa ~7.2) and directing regioselectivity in ring functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.